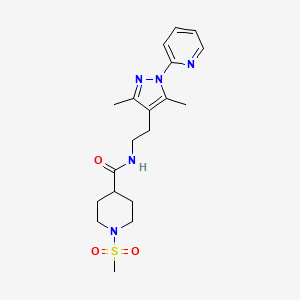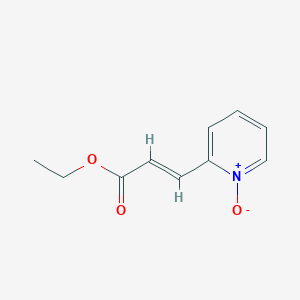![molecular formula C27H23N3O4 B2518882 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 892419-46-4](/img/no-structure.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O4 and its molecular weight is 453.498. The purity is usually 95%.
BenchChem offers high-quality 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
Anti-inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have shown significant anti-inflammatory and analgesic activities. These compounds have been synthesized as cyclooxygenase inhibitors, with some showing high selectivity and protective effects, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Anticancer Agents : Some synthesized compounds, such as those related to 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, have been evaluated for their anticancer activities. Certain derivatives showed appreciable cancer cell growth inhibition against a variety of cancer cell lines, suggesting their potential as novel anticancer agents (Al-Sanea et al., 2020).
Imaging Applications : Derivatives of heterocyclic compounds have also been explored for imaging purposes, such as the radiosynthesis of selective radioligands for imaging the translocator protein with positron emission tomography (PET). This application is critical for the study of various neurological and psychiatric disorders (Dollé et al., 2008).
Antimicrobial Activity : The synthesis of new heterocycles incorporating the antipyrine moiety has led to compounds with tested and evaluated antimicrobial activities, showcasing the versatility of heterocyclic compounds in addressing microbial resistance (Bondock et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with 2,5-dimethylphenylacetic acid followed by amidation to form the final product.", "Starting Materials": [ "3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "2,5-dimethylphenylacetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "Diethyl ether", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: To a solution of 3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 equiv) and 2,5-dimethylphenylacetic acid (1.2 equiv) in DMF, add DCC (1.2 equiv) and DMAP (0.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the precipitated dicyclohexylurea and wash the filter cake with diethyl ether. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography using ethyl acetate as the eluent to obtain the intermediate product.", "Step 3: To a solution of the intermediate product in DMF, add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 equiv) and N-hydroxysuccinimide (NHS) (1.2 equiv) followed by 2,5-dimethylphenylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding methanol and filter the precipitated product. Wash the filter cake with methanol and dry under vacuum to obtain the final product." ] } | |
Número CAS |
892419-46-4 |
Nombre del producto |
2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide |
Fórmula molecular |
C27H23N3O4 |
Peso molecular |
453.498 |
Nombre IUPAC |
2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O4/c1-17-12-13-18(2)21(14-17)28-23(31)16-29-24-20-10-6-7-11-22(20)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
Clave InChI |
SWIFSALJHXZNGM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




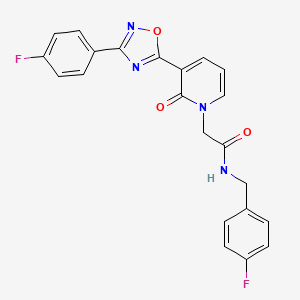
![ethyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2518807.png)
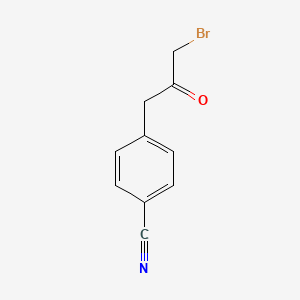

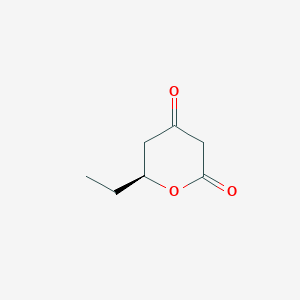
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2518814.png)
![8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B2518816.png)


